6alpha-Methyl Mometasone furoate-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

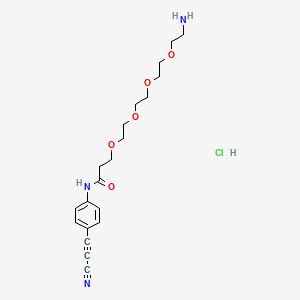

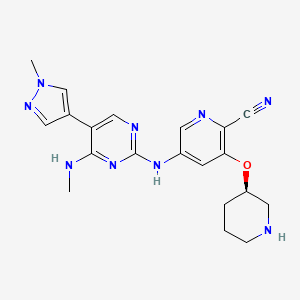

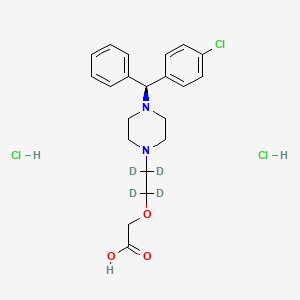

6alfa-Metil Mometasona Furoato-d3 es una forma deuterada de 6alfa-Metil Mometasona Furoato. Es un corticosteroide sintético utilizado principalmente por sus propiedades antiinflamatorias e inmunosupresoras. El compuesto se utiliza a menudo en la investigación científica como un estándar marcado con isótopos estables para la cuantificación de mometasone furoate en diversas aplicaciones analíticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6alfa-Metil Mometasona Furoato-d3 implica la incorporación de átomos de deuterio en la molécula de mometasone furoate. Esto se logra típicamente mediante una serie de reacciones químicas que comienzan con 6alfa-Metil Prednisolona 21-Acetato. El proceso incluye pasos como la halogenación, esterificación y reacciones de intercambio de deuterio en condiciones controladas .

Métodos de Producción Industrial: La producción industrial de 6alfa-Metil Mometasona Furoato-d3 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para garantizar que el producto final cumpla con los estrictos estándares de calidad. La producción se lleva a cabo en instalaciones especializadas equipadas para manejar las complejas reacciones químicas y garantizar la seguridad y eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: 6alfa-Metil Mometasona Furoato-d3 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: La halogenación y otras reacciones de sustitución son comunes en la síntesis y modificación de este compuesto

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se emplean agentes halogenantes como cloro y bromo en condiciones controladas

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de 6alfa-Metil Mometasona Furoato-d3, que se utilizan para la investigación adicional y los fines analíticos .

Aplicaciones Científicas De Investigación

6alfa-Metil Mometasona Furoato-d3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un estándar marcado con isótopos estables en espectrometría de masas para la cuantificación de mometasone furoate.

Biología: Se emplea en estudios para comprender las vías metabólicas y los efectos biológicos de los corticosteroides.

Medicina: Se utiliza en estudios farmacocinéticos y farmacodinámicos para evaluar la eficacia y seguridad de las terapias basadas en corticosteroides.

Industria: Se aplica en el desarrollo y validación de métodos analíticos para el control de calidad y el cumplimiento normativo .

Mecanismo De Acción

6alfa-Metil Mometasona Furoato-d3 ejerce sus efectos al unirse a los receptores de glucocorticoides en el citoplasma. Esta unión induce cambios conformacionales en el receptor, lo que lleva a su translocación al núcleo. Una vez en el núcleo, el complejo receptor interactúa con secuencias específicas de ADN para regular la transcripción de genes antiinflamatorios e inmunosupresores. Esto da como resultado la reducción de la inflamación y la modulación de las respuestas inmunitarias .

Compuestos Similares:

Mometasona Furoato: La forma no deuterada del compuesto, ampliamente utilizada en entornos clínicos.

6alfa-Metil Prednisolona 21-Acetato: Un precursor en la síntesis de 6alfa-Metil Mometasona Furoato-d3.

Dexametasona: Otro corticosteroide sintético con propiedades antiinflamatorias similares

Unicidad: 6alfa-Metil Mometasona Furoato-d3 es único debido a su marcado con deuterio, lo que proporciona una estabilidad mejorada y permite una cuantificación precisa en aplicaciones analíticas. Esto lo hace particularmente valioso en entornos de investigación donde la medición precisa de los niveles de corticosteroides es crucial .

Comparación Con Compuestos Similares

Mometasone Furoate: The non-deuterated form of the compound, widely used in clinical settings.

6alpha-Methyl Prednisolone 21-Acetate: A precursor in the synthesis of 6alpha-Methyl Mometasone Furoate-d3.

Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of corticosteroid levels is crucial .

Propiedades

Fórmula molecular |

C28H32Cl2O6 |

|---|---|

Peso molecular |

538.5 g/mol |

Nombre IUPAC |

[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

InChI |

InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1/i2D3 |

Clave InChI |

OTOVEDFARPCAAR-GQFAEBLDSA-N |

SMILES isomérico |

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)C |

SMILES canónico |

CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)

![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)